molecular formula C20H14Cl4O B188423 (2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone CAS No. 42426-37-9

(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone

Cat. No. B188423
M. Wt: 412.1 g/mol
InChI Key: QGRADUQJYBJJER-DCIPZJNNSA-N
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Patent
US06462075B1

Procedure details

(76) Cyclohexanone (10 mmol), 60 ml of ethanol, and 2,6-dichlorobenzaldehyde (20 mmol) were used. The reaction stirred for 4 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 3.24 g (78.6%) of bright-yellow flakes: mp 185.0-186.0° C. (lit. mp 183° C., Smith et al., supra). 1H NMR (250 MHz) δ 7.60 (s, 2H), 7.37-7.18 (m, 6H), 2.45 (t, 4H), 1.73 (p, 2H); 13C NMR (62.7 MHz) 188.2, 140.3, 134.6, 134.4, 132.4, 129.6, 128.1, 28.4, 22.1 ppm.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:10]=1[CH:11]=O>C(O)C>[Cl:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:10]=1[CH:11]=[C:2]1[CH2:3][CH2:4][CH2:5][C:6](=[CH:11][C:10]2[C:9]([Cl:8])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:17])[C:1]1=[O:7]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
yielded 3.24 g (78.6%) of bright-yellow flakes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C=C2C(C(CCC2)=CC2=C(C=CC=C2Cl)Cl)=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462075B1

Procedure details

(76) Cyclohexanone (10 mmol), 60 ml of ethanol, and 2,6-dichlorobenzaldehyde (20 mmol) were used. The reaction stirred for 4 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 3.24 g (78.6%) of bright-yellow flakes: mp 185.0-186.0° C. (lit. mp 183° C., Smith et al., supra). 1H NMR (250 MHz) δ 7.60 (s, 2H), 7.37-7.18 (m, 6H), 2.45 (t, 4H), 1.73 (p, 2H); 13C NMR (62.7 MHz) 188.2, 140.3, 134.6, 134.4, 132.4, 129.6, 128.1, 28.4, 22.1 ppm.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:10]=1[CH:11]=O>C(O)C>[Cl:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:10]=1[CH:11]=[C:2]1[CH2:3][CH2:4][CH2:5][C:6](=[CH:11][C:10]2[C:9]([Cl:8])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:17])[C:1]1=[O:7]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
yielded 3.24 g (78.6%) of bright-yellow flakes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C=C2C(C(CCC2)=CC2=C(C=CC=C2Cl)Cl)=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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